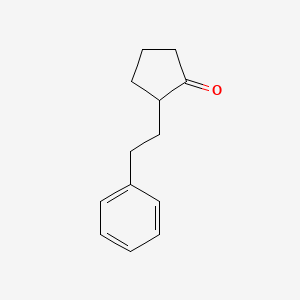

2-(2-苯乙基)环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Phenylethyl)cyclopentan-1-one is a compound that falls within the category of cyclopentane derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug design and synthesis of complex organic molecules. The cyclopentane core is a common motif in many natural products and pharmaceuticals, making the study of its derivatives crucial for advancing medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be achieved through various methods, including intramolecular carbolithiation of olefins. In the papers provided, the synthesis of related compounds, such as 1,2-dialkyl-1-phenyl cyclopentanes, has been described. These syntheses involve the use of butyllithium-promoted carbocyclisation and are highly stereoselective, producing compounds with high stereocontrol at all three stereogenic centers . The choice of solvent plays a critical role in determining the stereochemistry of the resulting compounds, with THF favoring the cis configuration and pentane favoring the trans configuration .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can influence the physical and chemical properties of the compound. The X-ray crystallography of a related compound, 3-benzylidenpentacyclo[9.2.1.5,8.11,11.02,10.04,9]-pentadecane, reveals a highly symmetric condensed cyclopentane system with specific conformational features . Although not directly related to 2-(2-Phenylethyl)cyclopentan-1-one, this analysis provides insight into the structural parameters that can be expected in cyclopentane derivatives.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers do not provide specific reactions for 2-(2-Phenylethyl)cyclopentan-1-one, but they do discuss the reactivity of similar cyclopentane derivatives. For instance, the palladium-catalyzed synthesis of condensed cyclopentanes involves insertion into a Pd-C bond followed by a reductive elimination step, which is highly stereoselective . These reactions are crucial for constructing the cyclopentane core in a controlled manner.

Physical and Chemical Properties Analysis

Cyclopentane-1,3-diones, which share a similar cyclopentane core with 2-(2-Phenylethyl)cyclopentan-1-one, have been studied for their physical-chemical properties. These compounds exhibit pKa values in the range of carboxylic acids and can act as isosteres for the carboxylic acid functional group . This suggests that 2-(2-Phenylethyl)cyclopentan-1-one may also have unique acidity and lipophilicity properties that could be exploited in drug design. The versatility of the cyclopentane structure allows for a wide range of substitutions, which can fine-tune the properties of the final compound .

科学研究应用

立体选择性合成:已进行了与2-(2-苯乙基)环戊酮相关化合物的立体选择性合成研究,强调对分子结构中手性中心的控制 (Krief et al., 1996)。

聚合物科学中的共聚反应:研究已探讨了相关化合物与乙烯的共聚反应,导致形成具有潜在应用于材料科学的随机共聚物 (Pragliola et al., 2013)。

分析表征:已对结构相关的研究化合物进行了分析表征,重点关注使用质谱和色谱等技术进行全面分析 (Dybek et al., 2019)。

有机合成中的合成中间体:与感兴趣化合物密切相关的环戊酮-1,2二酮已被用作各种有机化合物合成中间体,表明这类结构在合成化学中的多功能性 (Wrobel & Cook, 1980)。

生物化学中的潜在抑制剂:已对2-环戊烯-1-酮等化合物进行研究,这些化合物在结构上类似,作为酶的潜在烷基化抑制剂,尽管这些研究中的特定化合物被发现无效 (Durand et al., 1993)。

氢储存材料:已对环戊烷衍生物进行了用于氢储存的研究,分析了粘度、热稳定性和气体流纯度等性质 (Luo et al., 2013)。

反应性和结构研究:已对相关化合物的反应性和分子结构进行了研究,探讨结构变化如何影响化学反应性和性质 (Adam et al., 1994)。

烃氧化:已研究了过氧化物配合物对环戊烷等底物的反应性,这对理解选择性烃氧化具有相关性 (Lecloux et al., 1999)。

属性

IUPAC Name |

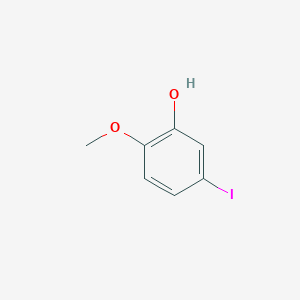

2-(2-phenylethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUMHBBOKACBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435264 |

Source

|

| Record name | 2-(2-phenylethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethyl)cyclopentan-1-one | |

CAS RN |

14721-44-9 |

Source

|

| Record name | 2-(2-phenylethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)